molecular formula C11H16S B071692 3-Cyclohexyl-4-methylthiophene CAS No. 163045-78-1

3-Cyclohexyl-4-methylthiophene

Cat. No.: B071692
CAS No.: 163045-78-1
M. Wt: 180.31 g/mol
InChI Key: UBNBPEQRHOIIMO-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-methylthiophene is an organic compound with the molecular formula C11H16S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Mechanism of Action

Target of Action

3-Cyclohexyl-4-methylthiophene is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The primary targets of this compound are the carbon atoms in organic compounds that participate in the SM cross-coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with the carbon atoms in organic compounds during SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of carbon–carbon bonds during SM cross-coupling reactions . The downstream effects of these reactions include the formation of new organic compounds with carbon–carbon bonds .

Pharmacokinetics

Like other organoboron reagents, it is likely to have a relatively stable and readily prepared profile .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds in organic compounds during SM cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, including those with potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylthiophene can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylthiophene with cyclohexylmagnesium bromide in the presence of a catalyst such as nickel chloride. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-4-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclohexyl-4-methylthiophene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-4-methylthiophene is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These modifications can enhance its stability and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

3-cyclohexyl-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNBPEQRHOIIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364027
Record name 3-cyclohexyl-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163045-78-1
Record name 3-cyclohexyl-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of PCMT influence its excited state dynamics?

A: The study highlights the significant role of PCMT's conformational disorder in its excited-state behavior. [] Unlike rigid conjugated polymers, PCMT exhibits large differences in inter-ring dihedral angles between its ground and excited states. [] This structural feature facilitates large-amplitude vibrational relaxation upon exciton trapping. Essentially, when PCMT absorbs light and enters an excited state, its structure rearranges, leading to a more planar conformation at the excitation site. This planarization increases conjugation length and impacts the observed spectral features, such as the red-shift in the C=C stretching frequency observed in the femtosecond stimulated Raman spectroscopy (FSRS) measurements. []

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